1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with cyclopentanone in the presence of a base, followed by cyclization with formamide or a similar reagent . The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, apoptosis induction, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-Hydroxy-2-phenylethyl)-6-alkyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones
- 4-Imino-1-substituted phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl-urea derivatives
Uniqueness
1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable scaffold for drug development .
Properties
CAS No. |
21253-98-5 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-5-13-14(7-3-1-2-4-7)9(8)11-6-12-10/h5-7H,1-4H2,(H,11,12,15) |
InChI Key |
JDVREKNHJZBYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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